molecular formula C9H17F6N2P B1339801 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate CAS No. 227617-70-1

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate

Cat. No.: B1339801
CAS No.: 227617-70-1
M. Wt: 298.21 g/mol
InChI Key: JWFPQAXAGSAKRF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate plays a crucial role in biochemical reactions, particularly as a solvent and catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that might otherwise be challenging to achieve. For instance, this compound has been used in the preparation of carbon paste electrodes for the detection of adenosine-5′-triphosphate in injection samples . The nature of these interactions often involves the stabilization of transition states and the enhancement of reaction rates, making this compound an essential component in biochemical assays.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause skin and eye irritation, indicating its potential impact on cellular membranes and signaling pathways . Additionally, its role as a solvent in biochemical reactions suggests that it can alter the local environment of cells, thereby influencing metabolic activities and gene expression patterns.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, either stabilizing or destabilizing them, depending on the context. This compound has been shown to participate in enzyme inhibition or activation, thereby modulating biochemical pathways . Changes in gene expression induced by this compound are often a result of its interaction with transcription factors and other regulatory proteins, highlighting its multifaceted role in cellular biochemistry.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its stability, but it can degrade under certain conditions, leading to alterations in its biochemical activity . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings where it is used as a solvent or catalyst. These temporal changes are crucial for understanding the full scope of its biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may facilitate biochemical reactions without causing significant adverse effects. At higher doses, it can exhibit toxic properties, such as causing respiratory irritation and skin damage . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in biochemical research and applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. Its role as a solvent and catalyst allows it to influence the rates of metabolic reactions, thereby affecting the overall metabolic profile of cells . This compound’s interactions with specific enzymes can lead to changes in the production and utilization of key metabolites, highlighting its importance in metabolic studies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation within specific cellular compartments . The compound’s ability to dissolve a wide range of substances also affects its distribution, as it can facilitate the transport of other molecules across cellular membranes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions . Understanding the factors that govern its subcellular distribution is essential for optimizing its use in biochemical research.

Preparation Methods

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate can be synthesized through a series of chemical reactions. One common method involves the alkylation of 2,3-dimethylimidazole with 1-chlorobutane to form 1-butyl-2,3-dimethylimidazolium chloride. This intermediate is then reacted with hexafluorophosphoric acid to yield this compound .

Reaction Conditions:

Chemical Reactions Analysis

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate is unique compared to other similar compounds due to its specific combination of cation and anion. Similar compounds include:

These compounds share some properties with this compound but differ in their specific applications and reactivity .

Properties

IUPAC Name

1-butyl-2,3-dimethylimidazol-3-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.F6P/c1-4-5-6-11-8-7-10(3)9(11)2;1-7(2,3,4,5)6/h7-8H,4-6H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFPQAXAGSAKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F6N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047907
Record name 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227617-70-1
Record name 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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